molecular formula C7H10Br2O B2657735 4-(1,2-Dibromoethylidene)oxane CAS No. 2377032-79-4

4-(1,2-Dibromoethylidene)oxane

Cat. No.: B2657735
CAS No.: 2377032-79-4
M. Wt: 269.964
InChI Key: YYWBOBOXMAFEBQ-UHFFFAOYSA-N
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Description

4-(1,2-Dibromoethylidene)oxane is an organic compound characterized by the presence of a dibromoethylidene group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dibromoethylidene)oxane typically involves the halogenation of an oxane derivative. One common method is the reaction of an oxane compound with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives, which can then be further brominated to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dibromoethylidene)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines in polar solvents.

Major Products Formed

    Oxidation: Diols, carboxylic acids, and other oxidized derivatives.

    Reduction: Debrominated compounds, partially reduced derivatives.

    Substitution: Substituted oxane derivatives with various functional groups.

Scientific Research Applications

4-(1,2-Dibromoethylidene)oxane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,2-Dibromoethylidene)oxane involves its interaction with various molecular targets. The dibromoethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-Dichloroethylidene)oxane: Similar structure but with chlorine atoms instead of bromine.

    4-(1,2-Diiodoethylidene)oxane: Similar structure but with iodine atoms instead of bromine.

    4-(1,2-Difluoroethylidene)oxane: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

4-(1,2-Dibromoethylidene)oxane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms can participate in specific chemical reactions, making this compound valuable for certain applications in organic synthesis and material science .

Properties

IUPAC Name

4-(1,2-dibromoethylidene)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O/c8-5-7(9)6-1-3-10-4-2-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWBOBOXMAFEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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